
4-Isopropyl-3-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of an isopropyl group and a trifluoromethyl group attached to a phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the isopropyl group . The trifluoromethyl group can be introduced through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-3-(trifluoromethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Isopropyl-3-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
4-Trifluoromethylphenol: Shares the trifluoromethyl group but lacks the isopropyl group.
4-Isopropylphenol: Contains the isopropyl group but lacks the trifluoromethyl group.
4-Hydroxybenzotrifluoride: Another compound with a trifluoromethyl group attached to a phenol ring.
Uniqueness: 4-Isopropyl-3-(trifluoromethyl)phenol is unique due to the combination of both isopropyl and trifluoromethyl groups on the phenol ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in various fields .
Eigenschaften
Molekularformel |
C10H11F3O |
|---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
4-propan-2-yl-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6,14H,1-2H3 |
InChI-Schlüssel |
KCGPLBWMCXLGFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


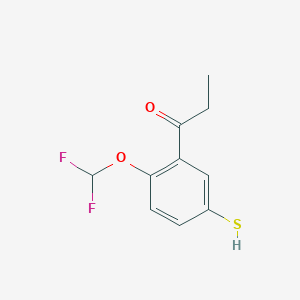
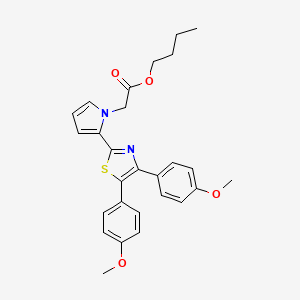
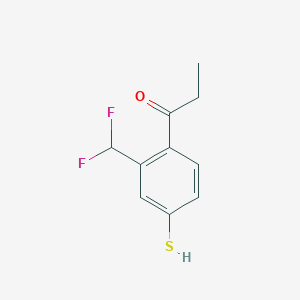

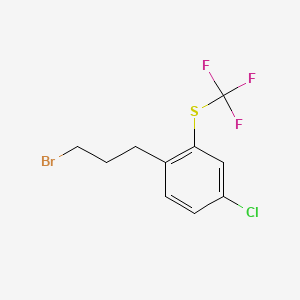

![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)
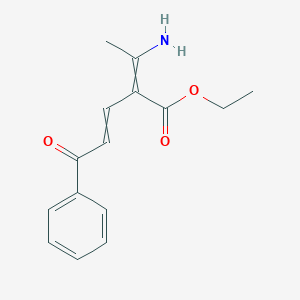

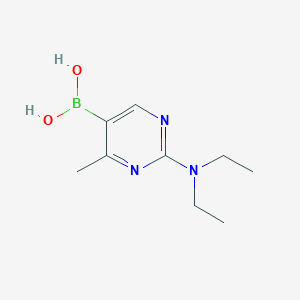
![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)



